4-Aminophenylarsenoxide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Aminophenylarsenoxide often involves intricate chemical reactions to incorporate the arsenic moiety into the aromatic amine framework. While specific studies on 4-Aminophenylarsenoxide synthesis were not directly found, synthesis methods for similar compounds, such as 4-biphenylacetic acid, utilize Suzuki reaction applications, which may offer insights into potential synthesis pathways for 4-Aminophenylarsenoxide as well (Xie Wen-n, 2014).
Molecular Structure Analysis
The molecular structure of 4-Aminophenylarsenoxide, like its analogs, is critical for its biological activity and interaction with other molecules. Studies on similar compounds reveal the importance of the molecular framework and substituent positioning for activity. For instance, research on the structural analysis of related heterocyclic compounds underscores the significance of molecular architecture in determining chemical reactivity and interaction capabilities (Rossi et al., 2014).
Chemical Reactions and Properties
4-Aminophenylarsenoxide may undergo various chemical reactions, influenced by its arsenoxide and amino groups. These reactions can modify its chemical structure and properties, potentially leading to new compounds with varied applications. While specific reactions for 4-Aminophenylarsenoxide are not detailed, the literature on similar amines and arsenic-containing compounds provides valuable insight into possible chemical transformations and their implications for functional properties (Wang et al., 2019).
Physical Properties Analysis
The physical properties of 4-Aminophenylarsenoxide, including solubility, melting point, and stability, are crucial for its handling and application in various domains. These properties are dictated by its molecular structure and influence its behavior in different environments. Research on analogous compounds highlights the importance of such analyses in understanding compound behavior under various conditions (Tothadi et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-Aminophenylarsenoxide, including reactivity, stability, and interactions with other substances, are integral to its potential applications. Studies on related compounds underscore the significance of understanding these properties for the development and utilization of such chemicals in various fields (Lin et al., 2016).
Safety And Hazards
The safety and hazards of 4-Aminophenylarsenoxide are not fully known. However, it is important to handle it with care and follow all safety guidelines6.
Future Directions
The future directions of 4-Aminophenylarsenoxide research are not fully known. However, it is anticipated that drugs targeting hyperactivated, disease-causing forms of protein kinases will be developed in the future7.
properties
IUPAC Name |
4-arsorosoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsNO/c8-6-3-1-5(7-9)2-4-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLTUGUMYQENMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73791-39-6 (dihydrate) | |
Record name | 4-Aminophenylarsenoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70149955 | |
Record name | 4-Aminophenylarsenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenylarsenoxide | |
CAS RN |
1122-90-3 | |
Record name | 4-Arsenosobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminophenylarsenoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Arsenosoaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminophenylarsenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINOPHENYLARSENOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80F4IJC71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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